Stereochemical Differentiation: (1r,4r)-Trans Configuration Constrains Scaffold Geometry
The compound possesses a defined (1r,4r)-trans configuration at the cyclohexyl linker, as specified by the IUPAC name and InChI Key (HKNQMXGYHIEEQT-HDJSIYSDSA-N) . In the FUJIFILM patent series, the stereochemistry of the cyclohexyl ring is a key determinant of Syk inhibitory potency; the patent explicitly claims both cis and trans isomers as distinct entities with differing biological profiles [1]. While no direct IC50 data for this specific compound are publicly available, the trans configuration is expected to position the 5-fluoropyrimidine moiety in a different vector than the corresponding cis isomer or acyclic analogs, potentially altering kinase selectivity.
| Evidence Dimension | Stereochemical configuration of cyclohexyl linker |
|---|---|
| Target Compound Data | (1r,4r)-trans configuration confirmed by InChI Key |
| Comparator Or Baseline | cis-(1s,4s) isomer and acyclic linker analogs (not specified by name) |
| Quantified Difference | Not quantifiable from publicly available data |
| Conditions | Structural analysis; no published biochemical assay comparing stereoisomers directly for this compound |
Why This Matters
For procurement decisions, the defined stereochemistry ensures reproducibility; ordering the unspecified or cis isomer could lead to different biological outcomes, making explicit specification of the (1r,4r)-trans form essential.
- [1] Fujiwara H, Sato K, Mizumoto S, et al. Nicotinamide derivative or salt thereof. US Patent 8,895,585. 2014 Nov 25. Assignee: FUJIFILM Corporation. View Source
